molecular formula C11H16BrO3P B105278 Diethyl (4-Bromobenzyl)phosphonate CAS No. 38186-51-5

Diethyl (4-Bromobenzyl)phosphonate

Cat. No. B105278
CAS RN: 38186-51-5
M. Wt: 307.12 g/mol
InChI Key: IPTXXSZUISGKCJ-UHFFFAOYSA-N
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Description

Diethyl (4-Bromobenzyl)phosphonate (DEBP) is an organophosphonate compound that has been used in scientific research in a wide variety of applications. DEBP is a colorless, odorless, and non-volatile liquid that is soluble in water and most organic solvents. It is synthesized from 4-bromobenzyl alcohol and diethyl phosphite in the presence of a base. DEBP has been used in the synthesis of various organophosphonates, as a catalyst for the synthesis of polymers, and for the study of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Materials Development

Diethyl (4-Bromobenzyl)phosphonate is used in the synthesis of mixed metal-phosphonate materials, which are known for their layered structure and potential for creating hybrid organic-inorganic materials. These materials exhibit improved thermal stability and larger porosity, advantageous for various applications (Moreau, Jaffrès, & Villemin, 2002).

Chemical Methodology Development

Researchers have developed controlled monohalogenation methods using diethyl benzylphosphonates, including this compound. This process has been shown to yield a variety of diethyl α-monofluoro, chloro, bromo, and iodobenzylphosphonates in pure form through a one-pot procedure, enhancing the efficiency and scope of organic synthesis (Iorga, Eymery, & Savignac, 1999).

Corrosion Inhibition

This compound-related compounds have been synthesized and studied as corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial contexts like acid pickling processes. The inhibition efficiency of these compounds was found to be high, making them valuable for protecting metal surfaces against corrosion (Gupta et al., 2017).

Crystallography and Structural Chemistry

Studies have been conducted on the crystal structures of related diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives. Understanding these structures is vital for the development of novel materials and pharmaceuticals. Such research contributes to the broader field of structural chemistry and material science (Ouahrouch et al., 2013).

Pharmaceutical Research

While specifically excluding information related to drug use and dosage, it's important to note that related compounds of this compound have been studied for their potential in pharmaceutical applications. These studies primarily focus on understanding the chemical properties and reactions of these compounds, which can lay the groundwork for future drug development (Monbaliu, Tinant, & Marchand‐Brynaert, 2010).

properties

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454436
Record name Diethyl (4-Bromobenzyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38186-51-5
Record name Diethyl P-[(4-bromophenyl)methyl]phosphonate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (4-Bromobenzyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, P-[(4-bromophenyl)methyl]-, diethyl ester
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Synthesis routes and methods I

Procedure details

4-bromobenzylbromide (10.0 g, 40.0 mmol) was dissolved in triethylphosphite (8.4 mL, 48.0 mmol) under a nitrogen atmosphere, and the reaction solution was refluxed and stirred for 24 hours. The reaction solution was passed through a silica gel column by using hexane-ethylacetate 7:3 as an eluant. After the solvent was removed, the residue material was dried in vacuum to thereby obtain pale yellow oil (10.0 g, yield: 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

1-bromo-4-(bromomethyl)benzene (5.0 g, 20 mmol) and triethyl phosphite (51 mL, 300 mmol) were mixed in a round bottom flask and refluxed at 90° C. for 19 hours. Excess triethyl phosphite was removed under reduced pressure and the product purified by flash chromatography (1:1 Hexane/EtOAc) to give compound 16. 16: 98% yield; colorless liquid; 1H NMR (400 MHz, CDCl3) δ 7.30 (d, 2H, J=7.5 Hz), 7.05 (d, 2H, J=7.6 Hz), 3.99-3.88 (m, 4H), 2.99 (s, 1H), 2.94 (s, 1H), 1.12 (t, 6H, J=106.9 Hz); 13C NMR (100 MHz, CDCl3) δ 131.7, 131.6, 131.5, 121.0, 62.3, 34.0, 32.0, 16.5; HRMS Calc for C11H16BrO3P (M+H)+ 307.0097 found 307.0093.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

203.6 g (815 mmol) of 4-bromobenzyl bromide and 215 ml (1.2 mol) of triethyl phosphite are mixed and heated at 130° C. for 1 h with gas discharge. The product is then subjected to fractional distillation (2×10−2 mbar, 120° C.), giving 224 g (89%) of the product as a colourless liquid.
Quantity
203.6 g
Type
reactant
Reaction Step One
Quantity
215 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is diethyl 4-bromobenzylphosphonate utilized in synthesizing aggregation-induced emission (AIE) materials?

A1: Diethyl 4-bromobenzylphosphonate plays a crucial role in a multi-step synthesis of AIE materials derived from triphenylethylene []. The process involves a Wittig-Horner reaction where diethyl 4-bromobenzylphosphonate reacts with bis(4-bromophenyl)methanone. This reaction forms a substituted stilbene derivative, which is then further modified via Suzuki coupling with various arylboronic acids to yield the final AIE compounds [].

Q2: Can you explain the role of diethyl 4-bromobenzylphosphonate in synthesizing precursors for carbon nanohoops?

A2: Diethyl 4-bromobenzylphosphonate serves as a reagent in the synthesis of trans,trans-1,4-di(4-bromophenyl)-1,3-butadiene, a key intermediate in the production of carbon nanohoop precursors []. This is achieved through a Homer-Wadsworth-Emmons reaction with 4-bromocinnamaldehyde. The diene then undergoes a Diels-Alder reaction with 1,4-benzoquinone to form a substituted dihydronaphthalene, which is further elaborated to construct the carbon nanohoop framework [].

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